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molecular formula C6H6FNO B1270792 2-Amino-4-fluorophenol CAS No. 399-97-3

2-Amino-4-fluorophenol

Cat. No. B1270792
M. Wt: 127.12 g/mol
InChI Key: ULDFRPKVIZMKJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889727B2

Procedure details

300 mg of 4-fluoro-2-nitrophenol was dissolved in 3 ml of ethanol, and 120 mg of 10% palladium/carbon was added and stirred under hydrogen atmosphere at room temperature for 1 hour. After the insoluble matter was filtered off, the filtrate was distilled off under reduced pressure to yield 211 mg of the title compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:9]([O-])=O)[CH:3]=1>C(O)C.[Pd]>[NH2:9][C:4]1[CH:3]=[C:2]([F:1])[CH:7]=[CH:6][C:5]=1[OH:8]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
FC1=CC(=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
120 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under hydrogen atmosphere at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After the insoluble matter was filtered off
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=CC(=C1)F)O
Measurements
Type Value Analysis
AMOUNT: MASS 211 mg
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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